molecular formula C20H17ClN2O5 B10880443 methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B10880443
M. Wt: 400.8 g/mol
InChI Key: GNEGOVJYDYDNFM-MDWZMJQESA-N
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Description

Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with a molecular formula of C19H15ClN2O5 and a molecular weight of 386.79 g/mol . This compound is characterized by its unique structure, which includes a benzoate ester, a cyanoprop-2-enoyl group, and a dimethoxyphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malononitrile to form a cyanoprop-2-enoyl intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid
  • Methyl 2-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

methyl 2-[[(E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C20H17ClN2O5/c1-26-17-10-12(9-15(21)18(17)27-2)8-13(11-22)19(24)23-16-7-5-4-6-14(16)20(25)28-3/h4-10H,1-3H3,(H,23,24)/b13-8+

InChI Key

GNEGOVJYDYDNFM-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Cl)OC

Origin of Product

United States

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